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2',3'-Dideoxyadenosine-5'-monophosphate

Nucleotide metabolism Enzyme kinetics Antiviral activation

2',3'-Dideoxyadenosine-5'-monophosphate (ddAMP; CAS 26315-32-2; MW 315.22 g/mol) is a synthetic purine 2',3'-dideoxynucleoside monophosphate that functions as the essential metabolic intermediate linking the anti-HIV prodrugs 2',3'-dideoxyinosine (ddI, didanosine) and 2',3'-dideoxyadenosine (ddA) to their pharmacologically active triphosphate species ddATP. Unlike the parent nucleoside ddA—which suffers from rapid adenosine deaminase (ADA)-mediated deamination—ddAMP represents the first committed intracellular nucleotide on the activation pathway, positioned downstream of the ADA-sensitive step and upstream of the rate-limiting second phosphorylation.

Molecular Formula C10H14N5O5P
Molecular Weight 315.22 g/mol
CAS No. 26315-32-2
Cat. No. B1617607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',3'-Dideoxyadenosine-5'-monophosphate
CAS26315-32-2
Synonyms2',3'-dideoxyadenosine 5'-phosphate
2',3'-dideoxyadenosine monophosphate
ddAMP
Molecular FormulaC10H14N5O5P
Molecular Weight315.22 g/mol
Structural Identifiers
SMILESC1CC(OC1COP(=O)(O)O)N2C=NC3=C(N=CN=C32)N
InChIInChI=1S/C10H14N5O5P/c11-9-8-10(13-4-12-9)15(5-14-8)7-2-1-6(20-7)3-19-21(16,17)18/h4-7H,1-3H2,(H2,11,12,13)(H2,16,17,18)/t6-,7+/m0/s1
InChIKeyPUSXDQXVJDGIBK-NKWVEPMBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2',3'-Dideoxyadenosine-5'-monophosphate (ddAMP) Procurement: Core Identity as the Obligate Metabolic Intermediate in ddI/ddA Antiviral Activation


2',3'-Dideoxyadenosine-5'-monophosphate (ddAMP; CAS 26315-32-2; MW 315.22 g/mol) is a synthetic purine 2',3'-dideoxynucleoside monophosphate that functions as the essential metabolic intermediate linking the anti-HIV prodrugs 2',3'-dideoxyinosine (ddI, didanosine) and 2',3'-dideoxyadenosine (ddA) to their pharmacologically active triphosphate species ddATP [1]. Unlike the parent nucleoside ddA—which suffers from rapid adenosine deaminase (ADA)-mediated deamination—ddAMP represents the first committed intracellular nucleotide on the activation pathway, positioned downstream of the ADA-sensitive step and upstream of the rate-limiting second phosphorylation [2]. The compound is classified as a DNA chain terminator (PDB ligand code: 2DA, type: DNA LINKING) and is commercially available at ≥95% purity for research applications [1][3].

Why 2',3'-Dideoxyadenosine-5'-monophosphate Cannot Be Replaced by Generic Nucleotide Analogs in Mechanistic and Translational Research


Substituting ddAMP with adenosine-5'-monophosphate (AMP), 2'-deoxyadenosine-5'-monophosphate (dAMP), or even the parent nucleoside ddA for experimental or procurement purposes introduces critical confounding variables that invalidate mechanistic conclusions. Unlike AMP—which is efficiently deaminated by AMP deaminase—ddAMP and other 2',3'-dideoxygenated nucleotides are completely resistant to AMP deaminase, fundamentally altering its intracellular metabolic fate [1]. Furthermore, ddAMP's phosphorylation efficiency by adenylate kinase is only 8.8% of that observed for the natural substrate AMP (Vmax/Km ratio), meaning that kinetic extrapolations from endogenous nucleotide behavior are quantitatively invalid [2]. The parent nucleoside ddA cannot substitute for ddAMP in studies of the rate-limiting monophosphorylation step, because ddA is subject to rapid ADA-mediated catabolism prior to phosphorylation—a vulnerability that ddAMP entirely bypasses [3]. These divergent enzymatic susceptibilities mean that ddAMP occupies a unique biochemical niche: it is the first stable, phosphorylated intermediate in the ddI/ddA activation cascade that is not subject to the dominant catabolic routes affecting either the upstream nucleoside or the endogenous counterpart AMP.

Quantitative Differentiation Evidence for 2',3'-Dideoxyadenosine-5'-monophosphate Against Closest Analogs and Alternatives


Adenylate Kinase Phosphorylation Efficiency: ddAMP vs. Endogenous AMP

ddAMP is phosphorylated by adenylate kinase (myokinase) with only 8.8% of the catalytic efficiency observed for the natural substrate AMP, as estimated from Vmax/Km ratios using ATP as the phosphate donor [1]. This reduced efficiency establishes that the monophosphate-to-diphosphate conversion constitutes a quantitatively significant bottleneck in the ddI/ddA activation cascade, and that ddAMP cannot be treated as kinetically equivalent to AMP in phosphorylation assays.

Nucleotide metabolism Enzyme kinetics Antiviral activation

PRPP Synthetase-Mediated Pyrophosphorylation: An Alternative Activation Route Quantified Against AMP

In addition to the canonical adenylate kinase route, ddAMP can be pyrophosphorylated directly to ddATP by 5-phosphoribosyl-1-pyrophosphate (PRPP) synthetase—an enzyme whose normal physiological function is PRPP synthesis. The efficiency of this pyrophosphorylation was 52% (E. coli enzyme) and 35% (rat enzyme) relative to AMP, as estimated from Vmax/Km ratios [1]. Notably, carbocyclic phosphonate analogs of ddAMP were not substrates for adenylate kinase yet were pyrophorylated by PRPP synthetase—albeit less efficiently than ddAMP—demonstrating that ddAMP retains superior substrate properties across both activation pathways [1].

PRPP synthetase Pyrophosphorylation Nucleotide salvage pathway

Complete Resistance to AMP Deaminase: A Decisive Catabolic Distinction from Endogenous AMP

In direct enzymatic assays, ddAMP and other 2',3'-dideoxygenated adenine nucleotides were found to be completely inert as substrates for AMP deaminase—a key catabolic enzyme that irreversibly converts AMP to IMP [1]. This contrasts with AMP, which is efficiently deaminated. This metabolic resistance is structurally conferred by the absence of the 2'- and 3'-hydroxyl groups and represents a fundamental biochemical differentiation: ddAMP evades a major intracellular catabolic sink that normally limits the half-life of adenine nucleotides.

AMP deaminase Metabolic stability Purine nucleotide catabolism

CycloSal-ddAMP Pro-Nucleotide Antiviral Potency: 100- to 600-Fold Enhancement Over Parent Nucleoside ddA

When delivered intracellularly as cycloSal-phosphotriester pro-nucleotides (compounds 9a–d), ddAMP-derived species exhibited anti-HIV-1 and anti-HIV-2 potencies in human T-lymphocyte CEM/O cells that were 100-fold and 600-fold higher, respectively, than the parent nucleoside ddA [1]. The cycloSal triesters released ddAMP exclusively and selectively via a controlled, chemically induced tandem reaction, confirming that the observed potency gain is attributable to ddAMP delivery rather than to off-target effects [1]. Furthermore, these cycloSal-ddAMP triesters were markedly more active than the corresponding ddI-derived compounds, directly supporting the concept that delivery of the adenine nucleotide (rather than the inosine nucleotide) is pharmacologically advantageous [1]. Hydrolysis studies demonstrated that the phosphotriesters decomposed under mild aqueous basic conditions to release solely ddAMP, and showed markedly increased stability against acid-catalyzed glycosyl bond cleavage compared to ddA [1].

Pro-nucleotide Antiviral potency HIV-1/HIV-2 Nucleotide delivery

β-L-ddAMP Bis(tButylSATE) Prodrug: Nanomolar Antiviral Potency Achieved by Bypassing the Phosphorylation Blockade of β-L-ddA

The β-L-enantiomer of ddA (β-L-ddA) exhibits only limited antiviral activity because it is poorly phosphorylated to β-L-ddAMP and rapidly catabolized via glycosidic bond cleavage [1]. However, when β-L-ddAMP is delivered directly as the bis(tButylSATE) phosphotriester prodrug, it achieves EC50 values of 2 nM against HIV-1 replication in human PBMCs and 80 nM against HBV replication in 2.2.15 cells [1]. Intracellular metabolism studies confirmed that β-L-ddATP is the predominant metabolite, with intracellular half-lives of 5.4 h (HepG2) and 9.2 h (PBMCs), maintaining concentrations above the antiviral EC50 for at least 24 h after drug removal [1]. Critically, β-L-ddATP inhibited HIV-1 RT and woodchuck hepatitis virus DNA polymerase with an IC50 of 2.0 μM while showing no inhibition of human DNA polymerases α, β, or γ at concentrations up to 100 μM, establishing a selectivity window of >50-fold [1].

β-L-nucleoside HBV HIV SATE prodrug Intracellular pharmacology

Downstream Active Metabolite ddATP: HIV-1 Reverse Transcriptase Inhibition Potency as Functional Rationale for ddAMP Procurement

The ultimate antiviral effector species derived from ddAMP is 2',3'-dideoxyadenosine-5'-triphosphate (ddATP). ddATP inhibits HIV-1 reverse transcriptase with Ki values of 50 nM against the multi-drug-resistant M41L/D67N/L210W/T215Y mutant and 90 nM against wild-type enzyme in steady-state nucleotide incorporation assays [1]. As a chain terminator lacking the 3'-hydroxyl group required for phosphodiester bond elongation, ddATP competes with the natural substrate dATP for incorporation into nascent proviral DNA [1]. The ddAMP→ddADP→ddATP phosphorylation sequence thus represents the obligate activation pathway linking ddAMP procurement to therapeutically relevant RT inhibition at sub-100 nM concentrations.

Reverse transcriptase ddATP Chain termination HIV drug target

High-Impact Research and Industrial Application Scenarios for 2',3'-Dideoxyadenosine-5'-monophosphate


Pro-Nucleotide / Pro-Drug Design and Intracellular Delivery Optimization

ddAMP is the definitive analytical standard and reference nucleotide for developing and validating any pro-nucleotide strategy targeting the adenine arm of the ddI/ddA pathway. The cycloSal-ddAMP system demonstrated that delivering ddAMP intracellularly yields 100- to 600-fold potency gains over ddA in CEM/O cells [1], while the β-L-ddAMP-bis(tButylSATE) approach converted an essentially inactive nucleoside into a 2 nM EC50 antiviral agent [2]. Researchers designing novel phosphoramidate, cycloSal, SATE, or other masked phosphate prodrugs require authentic ddAMP to: (i) verify that their pro-moiety cleavage releases intact ddAMP by HPLC or LC-MS, (ii) quantify intracellular ddAMP and downstream ddATP concentrations, and (iii) benchmark release kinetics against the established cycloSal-ddAMP hydrolysis parameters [1].

Enzymology of Nucleotide Kinases and PRPP Synthetase Substrate Specificity

ddAMP serves as an essential tool substrate for characterizing adenylate kinase (AK) isoform specificity and PRPP synthetase kinetics. The quantitative benchmarks—8.8% AK phosphorylation efficiency vs. AMP, and 35–52% PRPP synthetase pyrophosphorylation efficiency vs. AMP [3]—provide a calibrated reference for screening novel nucleotide analogs. Studies have shown that the mitochondrial AK2 isoform is the major route of ddAMP phosphorylation in human lymphocytes [4], making ddAMP indispensable for mitochondrial nucleotide kinase research, for assessing tissue-specific activation capacity, and for evaluating whether structural modifications to the dideoxyribose or adenine moieties improve or impair kinase recognition.

HIV/HBV Resistance Profiling and Intracellular Pharmacology Studies

The downstream metabolite ddATP inhibits HIV-1 RT with Ki values of 50–90 nM including against multi-drug-resistant mutants [5], and β-L-ddATP inhibits both HIV-1 RT and HBV DNA polymerase at 2.0 μM with >50-fold selectivity over human DNA polymerases [2]. ddAMP is required as the starting substrate in cellular pharmacology assays that measure: (i) the efficiency of ddAMP→ddADP→ddATP conversion in PBMCs from patients harboring NRTI-resistant HIV strains, (ii) intracellular ddATP half-life (5.4–9.2 h in hepatic and lymphoid cells [2]), and (iii) the effect of co-administered nucleoside analogs on ddAMP phosphorylation. Such studies depend on authenticated ddAMP as both a calibration standard for LC-MS/MS metabolite quantification and as a substrate for ex vivo kinase activity measurements.

Structural Biology of DNA Polymerases and Nucleotide Binding Probes

ddAMP is registered in the Protein Data Bank as ligand code 2DA (type: DNA LINKING) and has been co-crystallized within the active site of DNA polymerase β in complex with gapped DNA substrates [6]. Its lack of 2'- and 3'-hydroxyl groups makes it a precise structural probe for studying the hydrogen-bonding network and steric constraints governing nucleotide incorporation fidelity—distinct from dAMP (which retains the 2'-deoxyribose hydroxyl pattern) and from AMP (which retains the full ribose). Structural biologists and enzymologists procuring ddAMP for co-crystallization, ITC binding studies, or fluorescence-based polymerase assays benefit from its defined stereochemistry (2S,5R configuration), its established biochemical behavior (AMP deaminase resistance, defined kinase efficiency), and the availability of published X-ray diffraction data for direct structural comparison [6].

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